Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate
CAS No.: 898789-49-6
Cat. No.: VC2299735
Molecular Formula: C19H28N2O3
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898789-49-6 |
|---|---|
| Molecular Formula | C19H28N2O3 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | ethyl 5-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate |
| Standard InChI | InChI=1S/C19H28N2O3/c1-3-24-19(23)9-5-8-18(22)17-7-4-6-16(14-17)15-21-12-10-20(2)11-13-21/h4,6-7,14H,3,5,8-13,15H2,1-2H3 |
| Standard InChI Key | QPVONZWISTWWQE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C |
| Canonical SMILES | CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C |
Introduction
Chemical Identity and Structure
Basic Information
Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is cataloged with CAS number 898789-49-6 and is classified as an ethyl ester derivative . The compound belongs to a class of substituted benzenepentanoic acid derivatives, featuring a methylpiperazine substituent at the meta position of the phenyl ring.
Nomenclature and Alternative Names
The compound is known by several systematic names in chemical literature:
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Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate (primary name)
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Benzenepentanoic acid, 3-[(4-methyl-1-piperazinyl)methyl]-δ-oxo-, ethyl ester
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Ethyl 3-[(4-methyl-1-piperazinyl)methyl]-δ-oxobenzenepentanoate
These alternative nomenclatures highlight different structural aspects of the molecule while maintaining reference to the same chemical entity.
Structural Characteristics
The compound features several key structural elements:
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A phenyl ring with meta-substitution (3-position)
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A methylpiperazine moiety connected via a methylene bridge
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An oxovalerate group with an ethyl ester terminus
This arrangement creates a molecule with potential for multiple interaction points in biological systems, particularly through the piperazine nitrogen atoms and the carbonyl groups.
Physical and Chemical Properties
Molecular Properties
While specific data for the 3-substituted isomer is limited in the provided search results, the compound shares similar core properties with its structural isomer. The molecular formula is C19H28N2O3 with an expected molecular weight of approximately 332.4 g/mol, comparable to its 4-substituted analog.
Chemical Reactivity
Based on its structure, Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is expected to demonstrate reactivity patterns consistent with esters, including susceptibility to:
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Hydrolysis reactions (particularly under basic conditions)
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Reduction of the carbonyl and ester groups
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Nucleophilic substitution at the ester group
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Coordination chemistry through the piperazine nitrogen atoms
The piperazine ring introduces basic nitrogen centers that can participate in acid-base chemistry and potential metal coordination.
Synthesis and Preparation
Reaction Conditions
Optimal synthesis conditions would likely require:
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Controlled temperature and solvent selection to minimize side reactions
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Catalyst optimization for attachment of the piperazine moiety
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Careful purification steps to ensure high purity of the final product
The meta-substitution pattern may require specific reaction conditions different from those used for para-substituted analogs, potentially affecting yields and purity.
Structural Analogs and Comparisons
Position Isomers
A key structural analog is Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate (CAS: 898763-60-5), which differs only in the position of substitution on the phenyl ring (para vs. meta). This positional isomerism can significantly impact:
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Electronic distribution throughout the molecule
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Three-dimensional conformation and packing
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Potential binding interactions with biological targets
Comparative Analysis
The table below compares key aspects of the meta and para isomers:
| Property | Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate | Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate |
|---|---|---|
| CAS Number | 898789-49-6 | 898763-60-5 |
| Substitution Pattern | meta (3-position) | para (4-position) |
| Molecular Formula | C19H28N2O3 | C19H28N2O3 |
| Molecular Weight | ~332.4 g/mol | 332.4 g/mol |
| Expected Dipole Moment | Likely different due to meta arrangement | Reference value |
| Spatial Arrangement | Non-linear distribution of functional groups | Linear arrangement along phenyl axis |
These differences, though subtle, can significantly impact reactivity, physical properties, and biological interaction profiles.
Research Status and Future Directions
Current Research Landscape
Research on Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate appears to be in early stages, with limited published literature specifically addressing this compound. Current research likely focuses on:
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Synthesis optimization
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Initial biological screening
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Structure-activity relationship studies comparing positional isomers
Future Research Opportunities
Promising directions for future investigation include:
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Detailed comparative studies between meta and para isomers
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Targeted biological screening against enzyme panels
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Development of improved synthetic routes
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Exploration of derivative compounds with enhanced properties
Such research could expand understanding of structure-activity relationships and potentially uncover novel applications for this class of compounds.
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